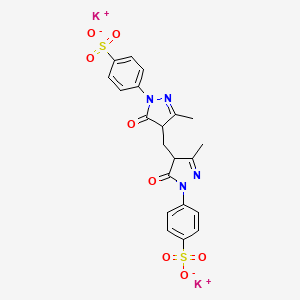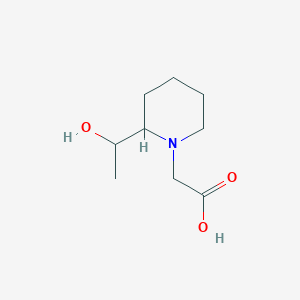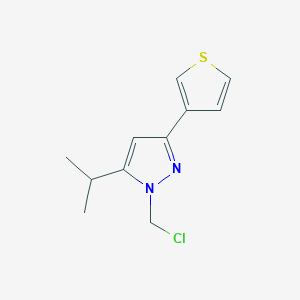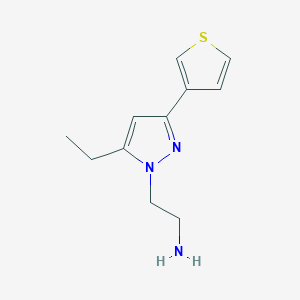![molecular formula C12H15N3 B1482303 2-Cyclopropyl-5-(Prop-2-in-1-yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 2098141-99-0](/img/structure/B1482303.png)
2-Cyclopropyl-5-(Prop-2-in-1-yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin
Übersicht
Beschreibung
The compound “2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a prop-2-yn-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a bicyclic core with various functional groups attached. The presence of the prop-2-yn-1-yl group indicates a triple bond, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The prop-2-yn-1-yl group, for example, could potentially undergo addition reactions due to the presence of the triple bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a triple bond in the prop-2-yn-1-yl group could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Organische Synthese von Cyclopropanolen
Die Cyclopropylgruppe, die in der Verbindung vorhanden ist, kann zur Synthese von Cyclopropanolen verwendet werden, die wertvolle Zwischenprodukte in der organischen Synthese sind. Die Kulinkovich-Reaktion ermöglicht beispielsweise die Bildung von Cyclopropanolen aus Estern und Ethylmagnesiumbromid . Diese Reaktion ist entscheidend für den Aufbau komplexer molekularer Architekturen aufgrund der hohen Spannung des dreigliedrigen Rings, der in nachfolgenden chemischen Transformationen weiter manipuliert werden kann.
Suzuki-Miyaura-Kreuzkupplung
Die Propargyl-Einheit in der Verbindung ist ein Vorläufer für verschiedene Kreuzkupplungsreaktionen. Eine bemerkenswerte Anwendung liegt in der Suzuki-Miyaura-Kreuzkupplung, einer palladiumkatalysierten Reaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Diese Reaktion wird in der pharmazeutischen Industrie häufig zur Synthese verschiedener Arzneimittelmoleküle verwendet, da sie die Kupplung einer breiten Palette von Organoborverbindungen mit Aryl- oder Vinylhalogeniden ermöglicht.
Synthese von Propargylverbindungen
Propargylverbindungen haben aufgrund ihrer biologischen Aktivität bedeutende Anwendungen in der medizinischen Chemie. Die Prop-2-in-1-yl-Gruppe in der Verbindung kann an der Synthese verschiedener Propargylderivate beteiligt sein, die auf ihre zytotoxische Aktivität gegen verschiedene Krebszelllinien untersucht wurden . Diese Verbindungen können als potenzielle Leitstrukturen für die Entwicklung neuer Krebsmedikamente dienen.
Elektrophile aromatische Substitution
Die Verbindung kann elektrophile aromatische Substitutionsreaktionen eingehen, die auf dem Gebiet der aromatischen Chemie unerlässlich sind. Diese Art von Reaktion ermöglicht die Funktionalisierung aromatischer Ringe, was ein grundlegender Schritt bei der Synthese vieler aromatischer Verbindungen ist, die in Farbstoffen, Polymeren und Pharmazeutika verwendet werden .
Inverse-Elektronen-Demand-Diels-Alder-Reaktion
Die Struktur der Verbindung ist geeignet, um an inversen Elektronen-Demand-Diels-Alder-Reaktionen teilzunehmen. Diese Reaktion ist ein leistungsstarkes Werkzeug in der organischen Chemie zur Konstruktion sechsgliedriger Ringe mit hoher Stereokontrolle . Sie ist besonders nützlich bei der Synthese von Naturprodukten und komplexen molekularen Strukturen.
Stereoselektive Aldolreaktionen
Aldolreaktionen sind eine der leistungsstärksten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die zur Synthese von Alkoholen und Ketonen führen. Die Verbindung kann in stereoselektiven Aldolreaktionen verwendet werden, die entscheidend für den Aufbau chiraler Zentren in Molekülen sind . Diese Anwendung ist hoch relevant bei der Synthese von bioaktiven Molekülen und Pharmazeutika, da die Stereochemie des Moleküls seine biologische Aktivität erheblich beeinflussen kann.
Zukünftige Richtungen
Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its synthesis and characterization would be a significant first step, followed by studies to determine its physical properties, reactivity, and potential biological activity .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes like α-amylase, pancreatic lipase (PL), and β-glucuronidase .
Mode of Action
For instance, imidazole derivatives have been found to inhibit the activity of α-amylase, pancreatic lipase, and β-glucuronidase .
Biochemical Pathways
For example, inhibition of α-amylase and pancreatic lipase can disrupt the digestion and absorption of carbohydrates and lipids, respectively . Inhibition of β-glucuronidase can affect the metabolism of glucuronides .
Pharmacokinetics
Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain hydrolase enzymes, which are crucial for the breakdown of biomolecules . The interaction between 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and altering cellular responses .
Cellular Effects
The effects of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it binds to the active sites of enzymes, inhibiting their catalytic activity . Additionally, 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWEVKUNRXUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CC3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)


